molecular formula C23H19N3O3 B2568734 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-03-9

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2568734
CAS No.: 865286-03-9
M. Wt: 385.423
InChI Key: XCYPRXJMSKBKFL-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide: is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a methoxyphenyl group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with diphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring imparts significant biological activity, making it a promising candidate for drug development .

Medicine: The compound has shown potential in the treatment of various diseases, including cancer and bacterial infections. Its ability to inhibit the growth of cancer cells and bacteria makes it a valuable lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatile chemical properties make it an important intermediate in the production of various industrial products .

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
  • 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol
  • 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Comparison: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which enhances its biological activity and chemical stability. Compared to other similar compounds, it exhibits higher potency in inhibiting cancer cell growth and has a broader spectrum of antimicrobial activity .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound belongs to the oxadiazole class of compounds, which are known for their pharmacological properties. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions followed by acylation to yield the final product.

Synthetic Route Overview:

  • Formation of 2-methoxybenzohydrazide : Reacting methyl 2-methoxybenzoate with hydrazine hydrate.
  • Cyclization : Treating the hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
  • Final Acylation : Reacting the oxadiazole with diphenylacetyl chloride to produce this compound.

2.1 Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. In a study involving various derivatives, compounds similar to this compound showed promising results against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial Strains TestedFungal Strains TestedActivity Level
A1E. coliA. nigerHigh
A5S. aureusR. oryzaeModerate
A9P. aeruginosaC. albicansLow

The compound A1 demonstrated the highest efficacy against Rhizopus oryzae and A. niger, indicating potential as an antifungal agent .

2.2 Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammation pathways.

Mechanism of Action:

  • Inhibition of COX Enzymes : By blocking COX activity, these compounds reduce the production of prostaglandins associated with inflammation.
  • Modulation of Signal Transduction : Interaction with G-protein coupled receptors (GPCRs) may further influence inflammatory responses.

3. Case Studies and Research Findings

Recent studies have focused on the biological evaluation of various oxadiazole derivatives including this compound.

Case Study Example:
In a study published in 2015, researchers synthesized several oxadiazole derivatives and assessed their biological activities using standard antimicrobial assays. The results indicated that compounds containing the oxadiazole moiety exhibited enhanced antimicrobial and anti-inflammatory effects compared to their non-oxadiazole counterparts .

4. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its notable antimicrobial and anti-inflammatory activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in clinical settings.

Future studies should focus on:

  • Detailed mechanism elucidation at the molecular level.
  • In vivo efficacy assessments.
  • Potential side effects and toxicity evaluations.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-15-9-8-14-18(19)22-25-26-23(29-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYPRXJMSKBKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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